molecular formula C11H12O2 B1266428 1-[4-(Allyloxy)phenyl]ethanone CAS No. 2079-53-0

1-[4-(Allyloxy)phenyl]ethanone

Cat. No. B1266428
CAS RN: 2079-53-0
M. Wt: 176.21 g/mol
InChI Key: BLAHXQHYMANQBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone, involves protecting carboxylic acids with a photoremovable group, demonstrating a method that could be adapted for the synthesis of 1-[4-(Allyloxy)phenyl]ethanone (Walters N. Atemnkeng et al., 2003). Another approach is seen in the synthesis of complex biphenyl structures, where unexpected by-products, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, are identified, highlighting the intricacies of synthesizing ether-linked phenyl ethanones (Verónica E. Manzano et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds, like (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone, has been determined using X-ray diffraction techniques. These studies provide insights into the intramolecular and intermolecular interactions that could influence the behavior of 1-[4-(Allyloxy)phenyl]ethanone in various solvents and environments (Șahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar functional groups, such as the allyloxy and ethanone moieties, often include Ullmann reactions, photolysis, and condensation reactions. These reactions can lead to a variety of products with potential antimicrobial activities, as demonstrated by derivatives synthesized from 1-chloro-4-(p-tolyolxy)benzene and 1-(4-hydrogy phenyl)-ethanone (Hitesh Dave et al., 2013).

Physical Properties Analysis

The physical properties, including crystalline structure and phase transitions, of similar compounds, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, have been extensively studied. These studies highlight the impact of molecular arrangement on the material's properties, which could be relevant for the application of 1-[4-(Allyloxy)phenyl]ethanone in materials science (S. Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1-[4-(Allyloxy)phenyl]ethanone can be inferred from studies on structurally related compounds. For example, the synthesis and characterization of novel heterocyclic compounds involving phenyl and ethanone groups demonstrate the potential for diverse chemical reactivity and applications (C. Shruthi et al., 2019).

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-[4-(Allyloxy)phenyl]ethanone derivatives, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), have been developed as photoremovable protecting groups for carboxylic acids. This approach is particularly useful in organic synthesis, as it allows for the selective release of carboxylic acids upon photolysis, achieving isolated yields of 70-85% (Walters N. Atemnkeng et al., 2003).

Synthesis of Bioactive Compounds

Research into the synthesis of compounds such as 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one, which involved 1-[4-(Allyloxy)phenyl]ethanone derivatives, has shown potential for antimicrobial activity. These studies focus on the structural elucidation and microbial activity against various pathogens (Hitesh Dave et al., 2013).

X-Ray and DFT-Calculated Structures

The isomeric structures of compounds like (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone have been determined using X-ray diffraction and characterized by IR. These studies provide insights into the energetic behaviors and molecular electrostatic potentials of such compounds, useful in various chemical applications (Șahin et al., 2011).

Antimicrobial Activity of Heterocyclic Compounds

1-[4-(Allyloxy)phenyl]ethanone derivatives have been used in the synthesis of heterocyclic compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone. These compounds have shown potential in antimicrobial applications, particularly in the pharmaceutical industry (Atul K. Wanjari, 2020).

Anti-Inflammatory Activity

Studies on phenyl dimer compounds, including those derived from 1-[4-(Allyloxy)phenyl]ethanone, have shown anti-inflammatory activities in vivo. This research highlights the potential of these compounds in medical applications, particularly in developing new anti-inflammatory drugs (V. Singh et al., 2020).

Electrocatalytic Characteristics

1-[4-(Allyloxy)phenyl]ethanone derivatives have also been studied for their electrocatalytic properties, such as in the oxidation of ascorbic acid. This research is important for developing new sensors and catalytic materials (J. Raoof et al., 2003).

properties

IUPAC Name

1-(4-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAHXQHYMANQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174881
Record name Acetophenone, 4'-(allyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Allyloxy)phenyl]ethanone

CAS RN

2079-53-0
Record name 1-[4-(2-Propen-1-yloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2079-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 4'-(allyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2079-53-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45268
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 4'-(allyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxyacetophenone (1.36 g, 10.0 mmol) was dissolved in acetone (50 mL). The resultant mixture was added with potassium carbonate (2.76 g, 20.0 mmol) and allylbromide (1.27 mL, 15.0 mmol) at room temperature and heated to reflux for 3 hours. The reaction solution was cooled to room temperature, added with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (n-hexane/ethyl acetate=10/1). 1-(4-(Allyloxy)phenyl)ethanone (1.76 g, 100%) was obtained as a colorless oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two
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2.76 g
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Roman - Studia Universitatis Babes-Bolyai, Chemia, 2016 - researchgate.net
3, 5-Disubstituted isoxazoles have been designed and synthesized to be used as central units for bent-core mesogens. The substituents at position 3 of the isoxazole ring are either …
Number of citations: 2 www.researchgate.net
JA Rincón, M Barberis… - … Process Research & …, 2011 - ACS Publications
The [3,3] Claisen rearrangement is a well-known reaction that has been very useful for the synthesis of o-allyl phenols. The thermally induced rearrangement could present safety and …
Number of citations: 26 pubs.acs.org
J Ge, X Chenga, LP Tanb, SQ Yao - researchgate.net
All chemicals were purchased from commercial vendors and used without further purification, unless otherwise noted. 1H and 13C NMR spectra were recorded on a Bruker 300 MHz, …
Number of citations: 0 www.researchgate.net
AK Yadav - 2008 - dspace.ncl.res.in
The term alkaloid1 or “alkali-like”, which is usually applied to basic, nitrogencontaining compounds of plant origin, was first coined by the pharmacist, W. Meissner, in 1819. But, …
Number of citations: 0 dspace.ncl.res.in

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